molecular formula C14H8ClF3N2O3 B8333681 N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide

N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B8333681
M. Wt: 344.67 g/mol
InChI Key: ICZJGGFEDBBMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H8ClF3N2O3 and its molecular weight is 344.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8ClF3N2O3

Molecular Weight

344.67 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-5-4-10(7-12(11)20(22)23)19-13(21)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,21)

InChI Key

ICZJGGFEDBBMQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitroaniline (1.72 g, 10.0 mmol) in 60 mL of anhydrous DCM was added crystalline DMAP (1.22 g, 10.0 mmol). The reaction mixture was stirred until all solids dissolved, then 3-trifluoromethylbenzoyl chloride (2.71 g, 13.0 mmol) was added dropwise. The reaction mixture was left to stir at ambient temperature for 6 hrs. The completion of the reaction was monitored by TLC and LC/MS. Then it was transferred into a separatory funnel and washed with water (3×100 mL), saturated NaHCO3 (2×100 mL), brine (1×100 mL), dried over anhydrous Na2SO4 and filtered through a short pad of silica gel. Solvent was removed in vacuo to give the title product as a light-brown solid (3.4 g, 100% yield).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.22 g
Type
catalyst
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Yield
100%

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